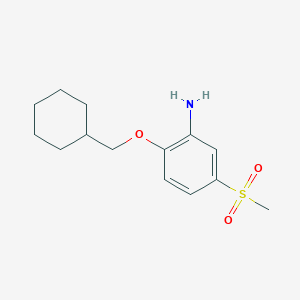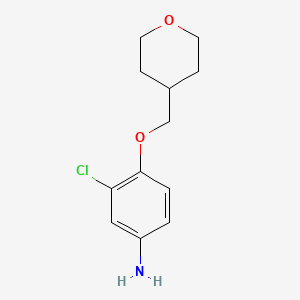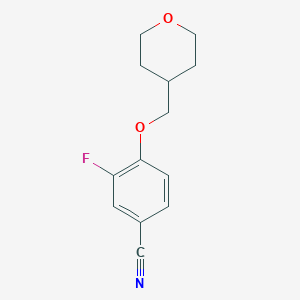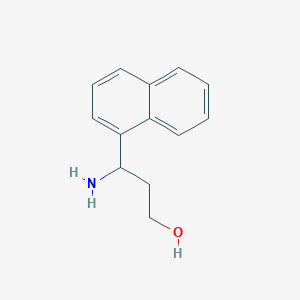
3-Amino-3-(naphthalen-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(naphthalen-1-yl)propan-1-ol is an organic compound with the molecular formula C₁₃H₁₅NO It is characterized by a naphthalene ring attached to a propanol backbone with an amino group at the third carbon
Synthetic Routes and Reaction Conditions:
Reduction of 3-Nitro-3-(naphthalen-1-yl)propan-1-ol: This method involves the reduction of the nitro group to an amino group using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) under high pressure and temperature.
Amination of 3-(Naphthalen-1-yl)propan-1-ol: This involves the direct amination of the propanol derivative using ammonia or an amine source under specific conditions, often requiring a catalyst and high temperature.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in 3-Nitro-3-(naphthalen-1-yl)propan-1-ol.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Common reagents include thionyl chloride (SOCl₂) for halogenation and methanesulfonyl chloride (MsCl) for sulfonation.
Major Products Formed:
Oxidation: 3-Nitro-3-(naphthalen-1-yl)propan-1-ol
Reduction: this compound
Substitution: Various halogenated or sulfonated derivatives
Aplicaciones Científicas De Investigación
3-Amino-3-(naphthalen-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Amino-3-(naphthalen-1-yl)propan-1-ol exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
3-Amino-3-(naphthalen-1-yl)propanoic acid: This compound is structurally similar but contains a carboxylic acid group instead of a hydroxyl group.
3-Nitro-3-(naphthalen-1-yl)propan-1-ol: This compound is an oxidized form of 3-Amino-3-(naphthalen-1-yl)propan-1-ol.
Propiedades
IUPAC Name |
3-amino-3-naphthalen-1-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-13(8-9-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFVLYNMUQRXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
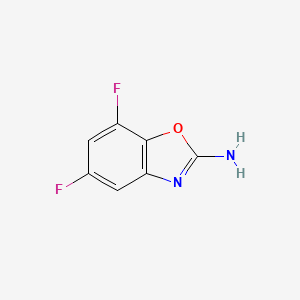
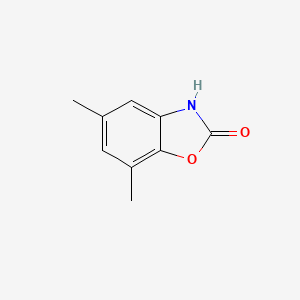
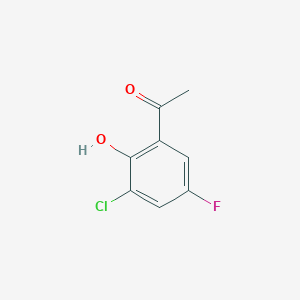
![1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one](/img/structure/B7868330.png)
![1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7868342.png)
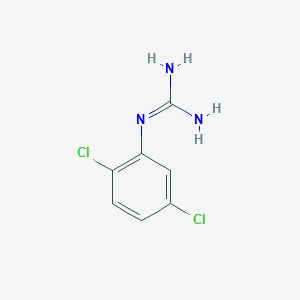
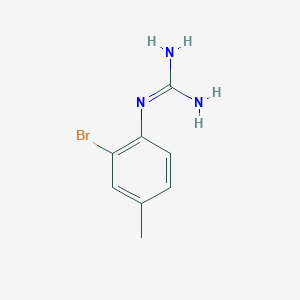
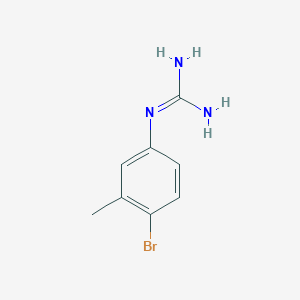
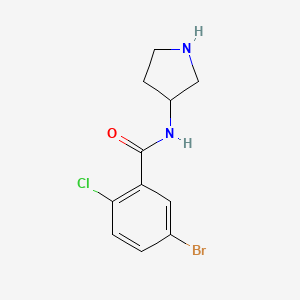
![5-Amino-2-ethylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B7868391.png)

